1-tert-Butoxycarbonyl-1,2,4-triazole

Vue d'ensemble

Description

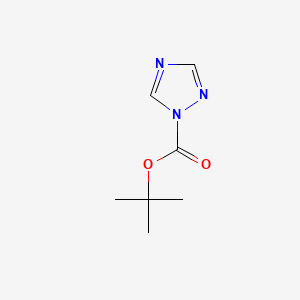

1-tert-Butoxycarbonyl-1,2,4-triazole is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used as a protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under mild conditions .

Applications De Recherche Scientifique

1-tert-Butoxycarbonyl-1,2,4-triazole has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

It is known to be a boc-protecting group reagent , which suggests that it may interact with various biological molecules that require protection during chemical reactions.

Mode of Action

The compound exhibits excellent performance in solution-phase reactions, rapidly converting a set of representative aliphatic primary and unhindered secondary amines as well as aniline into the corresponding bis (tert-butoxycarbonyl)-protected guanidines . This indicates that it plays a crucial role in the protection of sensitive functional groups during chemical synthesis.

Pharmacokinetics

Its boiling point is 75 °c/035 mmHg , which might influence its absorption and distribution.

Action Environment

It is known to be stored at a temperature of 2-8°c , suggesting that temperature could be a significant environmental factor affecting its stability.

Méthodes De Préparation

1-tert-Butoxycarbonyl-1,2,4-triazole can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl chloroformate with 1,2,4-triazole in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

1-tert-Butoxycarbonyl-1,2,4-triazole undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other nucleophiles.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like triethylamine for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-tert-Butoxycarbonyl-1,2,4-triazole can be compared with other protecting groups such as:

1-tert-Butoxycarbonyl-1,2,3-triazole: Similar in structure but with a different nitrogen arrangement in the triazole ring.

1-tert-Butoxycarbonyl-1,2,5-triazole: Another isomer with a different nitrogen arrangement.

The uniqueness of this compound lies in its specific nitrogen arrangement, which can influence its reactivity and stability compared to other isomers .

Activité Biologique

1-tert-Butoxycarbonyl-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (CHNO) features a triazole ring with a tert-butoxycarbonyl group that enhances its stability and solubility. The presence of the triazole moiety is significant as it is known for its versatility in pharmaceutical applications, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial properties against various pathogenic strains. For instance, studies have shown that compounds with the 1,2,4-triazole core can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. A systematic review highlighted that certain triazole derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 8 | |

| This compound | S. aureus | 16 | |

| 5-substituted triazoles | B. subtilis | 3.12 |

The effectiveness of these compounds often correlates with their structural modifications. For example, the introduction of different substituents on the triazole ring can enhance their antibacterial potency.

Antifungal Activity

In addition to antibacterial properties, triazoles are well-known antifungal agents. Compounds derived from the triazole scaffold have been tested against various fungi, including Candida species. One study reported that specific derivatives showed higher activity against Candida albicans compared to fluconazole .

The biological activity of this compound is primarily attributed to its ability to interfere with microbial cell functions. The mechanism often involves:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cell wall synthesis in fungi and bacterial pathogens.

- Disruption of Nucleic Acid Synthesis : By mimicking nucleobases or interfering with nucleic acid metabolism, these compounds can impede replication processes.

Case Study 1: Antibacterial Screening

A study conducted by Muthal et al. synthesized various triazole derivatives and evaluated their antibacterial efficacy using the agar disc-diffusion method. The results indicated that certain compounds exhibited inhibition zones comparable to standard antibiotics like levofloxacin . This highlights the potential for developing new antibacterial agents from triazole derivatives.

Case Study 2: Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of triazoles. In vitro assays demonstrated that specific derivatives could significantly reduce cytokine release in peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents .

Propriétés

IUPAC Name |

tert-butyl 1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,3)12-6(11)10-5-8-4-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUFRDJEUOAMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194655 | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41864-24-8 | |

| Record name | 1,1-Dimethylethyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41864-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041864248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-tert-Butoxycarbonyl-1,2,4-triazole and what is its primary use in organic chemistry?

A1: this compound [] is a reagent primarily used for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. This protection is crucial in peptide synthesis and various other organic reactions to mask the reactivity of the amine group.

Q2: What are the structural characteristics of this compound?

A2: * Molecular Formula: C7H11N3O2 []* Molecular Weight: 169.18 g/mol []* Melting Point: 40 °C []

Q3: Are there any specific storage recommendations for this compound?

A3: Yes, the research suggests storing this compound at a low temperature (0-4°C) and keeping it in anhydrous conditions to maintain its reactivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.